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molecular formula C12H13ClN2O3 B8300595 4-Chloro-7-methoxy-6-(2-methoxyethoxy)quinazoline

4-Chloro-7-methoxy-6-(2-methoxyethoxy)quinazoline

Cat. No. B8300595
M. Wt: 268.69 g/mol
InChI Key: INNLOIUVLCOKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09320739B2

Procedure details

According to the procedure described in Example 6A Step 5, a mixture of 7-methoxy-6-(2-methoxyethoxy)quinazolin-4(3H)-one (0.6 g, 2.4 mmol) and POCl3 (1 mL) in toluene (10 mL) was heated at 125° C. for 2 hours, to afford 4-chloro-7-methoxy-6-(2-methoxyethoxy)quinazoline as solid (0.445 g, 69%). 1H NMR (300 MHz, DMSO-d6) δ 8.88 (s, 1H), 7.45 (s, 1H), 7.41 (s, 1H), 4.33 (t, 2H), 4.03 (s, 3H), 3.77 (t, 2H), 3.33 (s, 3H).
Name
7-methoxy-6-(2-methoxyethoxy)quinazolin-4(3H)-one
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7](=O)[NH:8][CH:9]=[N:10]2)=[CH:5][C:4]=1[O:14][CH2:15][CH2:16][O:17][CH3:18].O=P(Cl)(Cl)[Cl:21]>C1(C)C=CC=CC=1>[Cl:21][C:7]1[C:6]2[C:11](=[CH:12][C:3]([O:2][CH3:1])=[C:4]([O:14][CH2:15][CH2:16][O:17][CH3:18])[CH:5]=2)[N:10]=[CH:9][N:8]=1

Inputs

Step One
Name
7-methoxy-6-(2-methoxyethoxy)quinazolin-4(3H)-one
Quantity
0.6 g
Type
reactant
Smiles
COC1=C(C=C2C(NC=NC2=C1)=O)OCCOC
Name
Quantity
1 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OCCOC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.445 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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